molecular formula C23H18F3NO4 B3958979 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3958979
M. Wt: 429.4 g/mol
InChI Key: ZLDPDHWNKCMIBH-UHFFFAOYSA-N
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Description

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a naphthalene moiety, and a trifluoromethyl group

Preparation Methods

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalene moiety: This step often involves a nucleophilic substitution reaction where a naphthalene derivative is introduced to the chromenone core.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one include:

    Flavonoids: These compounds share a similar chromenone core but lack the trifluoromethyl and naphthalene groups.

    Coumarins: These also have a chromenone core but differ in their substitution patterns.

    Naphthalenes: These compounds have a naphthalene core but lack the chromenone and trifluoromethyl groups.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO4/c1-27(2)12-17-18(28)10-9-16-19(29)21(22(23(24,25)26)31-20(16)17)30-15-8-7-13-5-3-4-6-14(13)11-15/h3-11,28H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDPDHWNKCMIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC4=CC=CC=C4C=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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